Product packaging for Bis(ethylcyclopentadienyl) ruthenium(Cat. No.:)

Bis(ethylcyclopentadienyl) ruthenium

Cat. No.: B13974832
M. Wt: 287.4 g/mol
InChI Key: OXJUCLBTTSNHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organometallic Chemistry Research

In the realm of organometallic chemistry, Bis(ethylcyclopentadienyl)ruthenium is a significant compound due to its "sandwich" structure, where a central ruthenium atom is bonded to two ethylcyclopentadienyl ligands. This structure is analogous to the well-known ferrocene (B1249389) and ruthenocene. The ethyl substituents on the cyclopentadienyl (B1206354) rings enhance its solubility in organic solvents and modify its volatility and reactivity compared to its unsubstituted counterpart, ruthenocene.

Research in this area often focuses on the synthesis of derivatives of such organometallic compounds to fine-tune their physical and chemical properties for specific applications. The reactivity of the cyclopentadienyl rings allows for further functionalization, opening avenues for the creation of a wide array of new molecules with potential applications in catalysis and materials science. The study of its electronic structure and bonding also provides fundamental insights into the nature of metal-carbon bonds. Furthermore, its role as a precursor in CVD and ALD processes is a direct application of its organometallic properties, where the controlled decomposition of the molecule on a substrate surface leads to the formation of high-purity thin films.

While detailed catalytic applications of Bis(ethylcyclopentadienyl)ruthenium itself are a developing area of research, its structural motifs are relevant to the design of ruthenium-based catalysts. Ruthenium complexes, in general, are known to be effective catalysts for a variety of organic transformations, including hydrogenation, C-H activation, and metathesis reactions. americanelements.com For instance, ruthenium complexes are key in asymmetric transfer hydrogenation reactions. nih.govresearchgate.net

Role in Advanced Materials Science and Engineering

The primary role of Bis(ethylcyclopentadienyl)ruthenium in materials science is as a precursor for the deposition of ruthenium (Ru) and ruthenium oxide (RuO₂) thin films. nih.gov These films are critical components in a variety of advanced technological applications.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Bis(ethylcyclopentadienyl)ruthenium is an ideal precursor for CVD and ALD due to its high volatility and thermal stability. nih.gov In these processes, the gaseous precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. ALD, in particular, allows for the deposition of ultrathin, conformal, and pinhole-free films with precise thickness control at the atomic level, which is crucial for the fabrication of modern microelectronic devices.

Applications in Microelectronics: Ruthenium thin films are being extensively investigated as a replacement for copper in interconnects for next-generation integrated circuits. nih.gov As device dimensions continue to shrink, the resistivity of copper interconnects increases, posing a significant challenge. Ruthenium, with its lower resistivity at nanoscale dimensions and excellent resistance to electromigration, offers a promising solution. Bis(ethylcyclopentadienyl)ruthenium is a key precursor for depositing these high-quality ruthenium films. nih.gov

Furthermore, ruthenium and its conductive oxide, RuO₂, are used as electrode materials for dynamic random-access memory (DRAM) capacitors and in transistors. nih.gov The ability to deposit uniform and conformal films using precursors like Bis(ethylcyclopentadienyl)ruthenium is essential for these applications.

A summary of the deposition characteristics of Bis(ethylcyclopentadienyl)ruthenium is presented in the interactive table below.

PropertyValueReference
Deposition TechniqueChemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) nih.gov
Film CompositionRuthenium (Ru), Ruthenium Oxide (RuO₂) nih.gov
Key ApplicationsMicroelectronics (Interconnects, Electrodes), Catalysis, Energy Materials nih.gov

Historical Context of Ruthenium Organometallic Precursors for Chemical Vapor Deposition and Atomic Layer Deposition

The development of organometallic precursors for the deposition of ruthenium thin films has evolved significantly over the past few decades. Early research in the 1980s and 1990s explored a variety of ruthenium compounds for CVD applications.

Initially, non-organometallic compounds like ruthenium carbonyls, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), were investigated. While capable of producing high-quality films, these precursors suffered from low vapor pressure, which limited their practical application in industrial-scale CVD processes. nih.gov

This led to the exploration of organometallic ruthenium compounds with improved volatility. Ruthenocene (Ru(C₅H₅)₂), the parent compound to Bis(ethylcyclopentadienyl)ruthenium, was one of the first organometallic precursors to be studied. However, it also presented challenges, including low growth rates for film deposition. nih.gov

The quest for more efficient and practical precursors led to the synthesis and investigation of substituted cyclopentadienyl derivatives. The addition of alkyl groups, such as the ethyl groups in Bis(ethylcyclopentadienyl)ruthenium, was found to significantly enhance the precursor's properties. These modifications resulted in compounds that are liquids at room temperature with higher vapor pressures, making them much more suitable for liquid-injection CVD and ALD systems. google.com

The successful use of Bis(ethylcyclopentadienyl)ruthenium and other similar organometallic precursors has been a critical enabler for the integration of ruthenium thin films into advanced semiconductor manufacturing processes. The ongoing research in this area continues to focus on designing novel precursors with even better thermal stability, reactivity, and film growth characteristics to meet the demands of future technologies.

Compound Information

Compound NameChemical Formula
Bis(ethylcyclopentadienyl)rutheniumC₁₄H₁₈Ru
Triruthenium dodecacarbonylRu₃(CO)₁₂
RuthenoceneRu(C₅H₅)₂
RutheniumRu
Ruthenium OxideRuO₂
CopperCu

Physical and Chemical Properties of Bis(ethylcyclopentadienyl)ruthenium

PropertyValue
Molecular Formula C₁₄H₁₈Ru
Molecular Weight 287.36 g/mol
Appearance Yellow to orange liquid
Melting Point 6 °C
Boiling Point 100 °C at 0.01 mmHg
Density 1.3412 g/mL at 25 °C
Refractive Index n20/D 1.5870

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Ru B13974832 Bis(ethylcyclopentadienyl) ruthenium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18Ru

Molecular Weight

287.4 g/mol

IUPAC Name

5-ethylcyclopenta-1,3-diene;ruthenium(2+)

InChI

InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2

InChI Key

OXJUCLBTTSNHOF-UHFFFAOYSA-N

Canonical SMILES

CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Purity Assessment of Bis Ethylcyclopentadienyl Ruthenium

Synthesis Pathways and Reaction Conditions for Bis(ethylcyclopentadienyl)ruthenium

Bis(ethylcyclopentadienyl)ruthenium, an organometallic compound valued for its applications as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD), can be synthesized through several established pathways. sigmaaldrich.com The most common methods involve the reaction of a ruthenium salt with an ethylcyclopentadienyl source in the presence of a reducing agent.

Precursor Reactants and Solvents for Organometallic Synthesis

The synthesis of bis(ethylcyclopentadienyl)ruthenium typically employs a one-step process starting from a ruthenium(III) precursor. The selection of reactants and solvents is critical for achieving high purity and yield.

Ruthenium Precursor : Ruthenium(III) chloride (RuCl₃), often in its hydrated form (RuCl₃·xH₂O), is the most common starting material due to its commercial availability and reactivity. google.com.nagoogle.com

Cyclopentadienyl (B1206354) Source : Ethylcyclopentadiene (B8645487) serves as the source for the ethylcyclopentadienyl (EtCp) ligands that coordinate to the ruthenium center. google.com.na

Reducing Agent : A reducing agent is necessary to reduce the Ru(III) center to Ru(II). Zinc powder is widely used for this purpose. google.com.nagoogle.com

Solvents : The choice of solvent is crucial as it must dissolve the reactants and facilitate the reaction while minimizing side products. Alcohols, such as ethanol (B145695) or methanol, are frequently used. google.com.naresearchgate.net The nature of the solvent can significantly impact the reaction, with some solvents potentially causing isomerization or other unwanted side reactions. researchgate.net For organometallic precursors, solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) may also be suitable. researchgate.net

A common synthetic approach involves reacting ruthenium trichloride (B1173362) hydrate (B1144303) with ethylcyclopentadiene and zinc powder in an alcohol solvent. google.com.nagoogle.com

Optimization of Reaction Parameters for Yield Enhancement

Optimizing reaction parameters is essential for maximizing the yield and purity of bis(ethylcyclopentadienyl)ruthenium. Key parameters include temperature, the order of reagent addition, and stoichiometry.

One highly effective method involves mixing ethylcyclopentadiene and zinc powder in an alcohol solvent first. Subsequently, a solution of ruthenium chloride in the same alcohol is added portionwise or dropwise to the mixture. google.com.nagoogle.com This controlled addition helps to manage the reaction exotherm and improve selectivity.

Temperature Control: The reaction temperature is a critical factor. Maintaining a low temperature, typically in the range of -30°C to -80°C, has been shown to be effective. google.com.na Another approach maintains the reaction temperature between -70°C and 20°C. google.com Conducting the reaction at these reduced temperatures helps to prevent the formation of polymeric byproducts and other impurities, leading to a purer final product. google.com

Yield: Through careful optimization of these parameters, high yields of bis(ethylcyclopentadienyl)ruthenium can be achieved. Reported yields for optimized processes can be as high as 70% to over 95%. google.comgoogle.com

Table 1: Optimized Reaction Parameters for Bis(ethylcyclopentadienyl)ruthenium Synthesis
ParameterConditionRationale / OutcomeReference
Ruthenium PrecursorRuthenium(III) chloride hydrateCommon and reactive starting material. google.com.na
Ligand SourceEthylcyclopentadieneProvides the ethylcyclopentadienyl ligands. google.com.na
Reducing AgentZinc PowderReduces Ru(III) to Ru(II). google.com.nagoogle.com
SolventEthanolEffective solvent for reactants. google.com.nagoogle.com
Temperature-30°C to -80°CMinimizes side reactions and enhances purity. google.com.na
Reagent AdditionPortionwise addition of RuCl₃ solution to a mixture of ethylcyclopentadiene and zinc powder.Controls reaction rate and temperature, leading to higher purity. google.com.nagoogle.com
Reported Yield>95%Demonstrates an efficient synthesis pathway. google.com

Considerations for Scalable Production of Bis(ethylcyclopentadienyl)ruthenium

Transitioning the synthesis of bis(ethylcyclopentadienyl)ruthenium from a laboratory scale to industrial production requires addressing several key challenges. The high cost of ruthenium necessitates the development of high-yield, low-cost, and repeatable processes to ensure commercial viability. google.com

Key considerations for scalable production include:

Process Efficiency: Maximizing the yield is paramount to minimize the cost contribution from the precious metal precursor. google.com

Purity Control: For applications in the semiconductor industry, the final product must meet stringent purity specifications. The process must be designed to consistently produce high-purity material, free from metallic and organic impurities. google.comgoogle.com

Heat Management: The synthesis can be exothermic. Effective thermal management is critical on a large scale to prevent runaway reactions and ensure product quality. google.com

Handling of Reagents: Organometallic compounds are often sensitive to air and moisture, requiring handling under an inert atmosphere using specialized equipment like gloveboxes or Schlenk lines. wikipedia.org This adds complexity and cost to large-scale manufacturing.

Purification Strategies for High-Purity Bis(ethylcyclopentadienyl)ruthenium

After synthesis, the crude product contains unreacted starting materials, byproducts, and residual solvent. Achieving the high purity required for microelectronics applications necessitates effective purification strategies.

Distillation: Due to its liquid nature and volatility, vacuum distillation is a primary method for purifying bis(ethylcyclopentadienyl)ruthenium. google.com This technique effectively separates the desired product from less volatile impurities.

Filtration: Following the reaction, filtration is used to remove solid materials, such as excess zinc powder and precipitated salts (e.g., zinc chloride). google.comgoogle.com

Solvent Removal: Techniques like rotary evaporation are used to remove the bulk of the solvent from the reaction mixture before final purification steps. google.com

Chromatography: While not always required for this specific compound if the synthesis is clean, column chromatography is a powerful general technique for separating organometallic compounds from impurities. nih.gov

A typical purification sequence involves decantation and filtration to remove solids, followed by solvent removal under vacuum, and finally, vacuum distillation to obtain the high-purity liquid product. google.com

Analytical Techniques for Purity and Compositional Verification in Organometallic Synthesis

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized bis(ethylcyclopentadienyl)ruthenium. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and assessing the purity of organometallic compounds. acs.orgacs.org The spectra provide information on the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous identification of the ethylcyclopentadienyl ligands and the detection of organic impurities. elsevierpure.com For ruthenium specifically, ⁹⁹Ru NMR can also be applied for structural analysis of its complexes. acs.orgnorthwestern.edu

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to identify and quantify volatile impurities. google.com Electron ionization mass spectrometry can provide a fragmentation pattern that serves as a fingerprint for the compound. nist.gov

Elemental Analysis (EA): This technique provides the elemental composition (e.g., %C, %H) of the sample. For organometallic compounds, the experimentally found values are compared against the calculated values, with an agreement within ±0.4% often considered acceptable evidence of bulk purity. acs.orgacs.org

Inductively Coupled Plasma (ICP) Techniques: ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES) are used to detect and quantify trace metal impurities, which is critically important for materials used in semiconductor manufacturing. nih.gov

Table 2: Analytical Techniques for Verification of Bis(ethylcyclopentadienyl)ruthenium
TechniquePurposeInformation ObtainedReference
Nuclear Magnetic Resonance (NMR)Structural confirmation and purity assessmentChemical structure, presence of organic impurities. acs.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight verification and impurity profilingMolecular weight, identification of volatile byproducts. google.com
Elemental Analysis (EA)Compositional verification and bulk purity assessmentPercentage of C, H, and other elements. acs.orgacs.org
Inductively Coupled Plasma (ICP-MS/OES)Trace metal analysisQuantification of metallic impurities at ppm or ppb levels. nih.gov

Advanced Precursor Chemistry for Ruthenium Containing Thin Film Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications of Bis(ethylcyclopentadienyl)ruthenium

Bis(ethylcyclopentadienyl)ruthenium, chemical formula C₁₄H₁₈Ru, is an organometallic compound widely utilized as a precursor for the deposition of high-purity ruthenium (Ru) and ruthenium oxide (RuO₂) thin films. tosoh.co.jpsigmaaldrich.com Its utility in Metal-Organic Chemical Vapor Deposition (MOCVD) stems from its advantageous physical properties, including high volatility, thermal stability, and its existence as a liquid at room temperature, which facilitates reproducible vapor delivery to the deposition chamber. tosoh.co.jpsigmaaldrich.com MOCVD is a process where volatile organometallic compounds are transported in the gas phase to a heated substrate, where they decompose to form a thin solid film. rsc.org This technique is crucial in the microelectronics industry for creating the complex, multi-layered structures found in integrated circuits. jkps.or.kr

Fundamental Decomposition Pathways and Reaction Kinetics of Bis(ethylcyclopentadienyl)ruthenium

The deposition of ruthenium films from Bis(ethylcyclopentadienyl)ruthenium via MOCVD is not a simple thermal decomposition process; it is critically influenced by the presence of a co-reactant, typically oxygen. jkps.or.kr The reaction kinetics and the dominant decomposition pathway are strongly dependent on the ratio of oxygen to the precursor in the gas phase. researchgate.net

Two primary regimes govern the decomposition of Bis(ethylcyclopentadienyl)ruthenium:

Thermal Decomposition: At low oxygen concentrations, the deposition process is dominated by the thermal decomposition of the precursor. This pathway is characterized by a high activation energy. One study noted an activation energy of approximately 1.9 eV in this regime, indicating that the reaction rate is highly sensitive to temperature. researchgate.net

Oxidative Decomposition: When a sufficient amount of oxygen is supplied, the decomposition mechanism shifts to an oxidative process. In this regime, oxygen actively participates in the breakdown of the precursor's ligands. This pathway has a significantly lower activation energy, reported to be around 0.4 eV. researchgate.net The presence of oxygen facilitates the removal of carbon- and hydrogen-containing fragments from the ethylcyclopentadienyl ligands, leading to the deposition of a purer ruthenium film. jkps.or.kr

Influence of Process Parameters on Film Growth and Morphology

The successful deposition of high-quality ruthenium films using Bis(ethylcyclopentadienyl)ruthenium requires precise control over various process parameters. The substrate temperature, reactant gas composition, and reactor pressure are critical variables that directly impact the film's deposition rate, composition, and surface structure.

Substrate temperature is one of the most influential parameters in the MOCVD process. It directly affects both the rate of film growth and the initial delay before deposition begins, known as the incubation time.

The relationship between temperature and deposition rate typically follows an Arrhenius-type behavior, which can be divided into distinct regions:

Reaction-Limited Regime: At lower temperatures (e.g., below approximately 300-325°C), the deposition rate is limited by the kinetics of the surface chemical reactions. tosoh.co.jp In this regime, the growth rate increases exponentially with temperature as more thermal energy becomes available to overcome the activation energy of the precursor decomposition. tosoh.co.jp

Mass-Transport-Limited Regime: At higher temperatures (e.g., above 325°C), the deposition rate becomes nearly independent of temperature. tosoh.co.jp Here, the surface reactions are so rapid that the growth rate is limited by the rate at which the precursor molecules can be transported to the substrate surface. tosoh.co.jp

Temperature also has a profound effect on the incubation time . A significant disadvantage of the Bis(ethylcyclopentadienyl)ruthenium precursor is a long incubation period, particularly on dielectric substrates like silicon dioxide (SiO₂). tosoh.co.jp Increasing the substrate temperature can effectively shorten this delay. For instance, the incubation time for films deposited at 275°C is considerably longer than for those deposited at 350°C. tosoh.co.jp Furthermore, the film's composition is temperature-dependent. At lower temperatures (e.g., 200-350°C), ruthenium oxide (RuO₂) films are often formed, while at higher temperatures (e.g., 375°C and above), the deposition favors the formation of pure, metallic ruthenium films. mdpi.com

Table 1: Effect of Substrate Temperature on Deposition Characteristics

ParameterLow Temperature Range (<325°C)High Temperature Range (>325°C)
Dominant Growth Regime Reaction-LimitedMass-Transport-Limited
Deposition Rate Increases with temperatureBecomes independent of temperature
Incubation Time LongerShorter
Typical Film Composition Ruthenium Oxide (RuO₂)Pure Ruthenium (Ru)

The composition of the reactant gas, specifically the concentration of oxygen, is a critical factor in the MOCVD of ruthenium from Bis(ethylcyclopentadienyl)ruthenium. The addition of oxygen is essential to form Ru thin films and to effectively remove carbon impurities that would otherwise be incorporated into the film from the precursor's organic ligands. jkps.or.kr

The ratio of oxygen to the Bis(ethylcyclopentadienyl)ruthenium precursor influences several aspects of the deposition process:

Decomposition Pathway: As discussed in section 3.1.1, the oxygen ratio determines whether the process is dominated by thermal or oxidative decomposition, which in turn affects the activation energy. researchgate.net

Incubation Time: Increasing the oxygen ratio has been shown to shorten the long incubation time associated with this precursor. researchgate.net

Film Composition: There is an optimal oxygen-to-precursor ratio for obtaining pure ruthenium films. jkps.or.kr Insufficient oxygen can lead to carbon contamination. Conversely, an excessively high oxygen flow rate or high substrate temperatures can result in the formation of the ruthenium oxide (RuO₂) phase instead of the desired metallic Ru. jkps.or.kr

Therefore, precise control over the oxygen flow rate is necessary to balance the need for ligand removal and a shorter incubation time against the risk of forming an oxide phase.

The total pressure within the MOCVD reactor is another key parameter that affects mass transport phenomena and, consequently, film growth. The process is typically carried out under low-pressure conditions (LPMOCVD). jkps.or.kr Pressure influences the concentration of reactants at the substrate surface and the boundary layer thickness, which is a stagnant layer of gas through which precursor molecules must diffuse to reach the surface.

In the mass-transport-limited regime (at higher temperatures), the growth rate is governed by the diffusion of the precursor through this boundary layer. The thickness of this layer, and thus the diffusion rate, is dependent on the total pressure and gas flow dynamics. While detailed studies on the specific effects of a wide range of pressure regimes on Bis(ethylcyclopentadienyl)ruthenium are limited, it is understood that pressure can be manipulated to optimize film properties. For example, a two-step deposition process has been investigated where a low-pressure "seeding" step is used to enhance the initial nucleation rate, followed by a higher-pressure step for bulk film growth to achieve smoother surface morphologies. researchgate.netscientific.net This indicates that lower pressure can promote nucleation, while higher pressure may be favorable for achieving conformal and smooth films once nucleation is established.

Strategies for Conformal Film Deposition and Step Coverage Enhancement

Bis(ethylcyclopentadienyl)ruthenium, often abbreviated as Ru(EtCp)₂, is a widely utilized precursor for the deposition of ruthenium (Ru) thin films, particularly in applications demanding high conformality and excellent step coverage, such as in advanced microelectronics. mdpi.com The ability to deposit uniform films over complex, three-dimensional topographies is a critical requirement for next-generation integrated circuits. researchgate.netresearchgate.net

Several strategies are employed to achieve highly conformal ruthenium films with superior step coverage using Ru(EtCp)₂. Atomic Layer Deposition (ALD) is an inherently conformal deposition technique due to its self-limiting, layer-by-layer growth mechanism. researchgate.netgoogle.com The ALD process using the Ru(EtCp)₂ precursor has demonstrated high conformality in 3D structures at temperatures ranging from 200 to 400°C. researchgate.net For instance, an 80% step coverage was achieved on a 3D structure with a very high aspect ratio of 16:1, highlighting its suitability for demanding applications. researchgate.net

Plasma-enhanced atomic layer deposition (PEALD) is another effective method. While thermal ALD with Ru(EtCp)₂ can suffer from nucleation delays on certain substrates, PEALD has been shown to promote nucleation and result in smoother films. researchgate.net For example, PEALD of ruthenium using Ru(EtCp)₂ and an NH₃ plasma has been shown to produce exceptionally smooth films. mdpi.com

The choice of co-reactant and deposition temperature also plays a crucial role. For example, using ozone (O₃) as the reactant in ALD with Ru(EtCp)₂ has been shown to reduce nucleation delay compared to using molecular oxygen (O₂), which can be beneficial for achieving uniform film growth from the initial stages. researchgate.net

Control of Film Phase (Metallic Ruthenium vs. Ruthenium Oxide)

The ability to selectively deposit either metallic ruthenium (Ru) or ruthenium oxide (RuO₂) is a significant advantage of using Bis(ethylcyclopentadienyl)ruthenium as a precursor. The final phase of the deposited film is primarily controlled by the deposition conditions, particularly the choice of co-reactant and the substrate temperature. mdpi.comresearchgate.net

In Metal-Organic Chemical Vapor Deposition (MOCVD), the oxygen flow rate and substrate temperature are key parameters. At low oxygen flow rates (e.g., 50 sccm), a metallic Ru phase is typically obtained at processing temperatures below 480°C. researchgate.net Conversely, at higher oxygen flow rates (e.g., 300 sccm), a phase transition from metallic Ru to ruthenium oxide (RuOₓ, where 0 < x ≤ 2) and finally to stoichiometric RuO₂ can be observed as the temperature is increased above 400°C. researchgate.net

In ALD processes, the selection of the co-reactant is critical. The use of an oxygen source, such as O₂, O₃, or O₂ plasma, can lead to the formation of ruthenium oxide, especially at lower temperatures. mdpi.comresearchgate.netaip.org To obtain metallic ruthenium films, a reducing co-reactant is often introduced. An ABC-type thermal ALD process involving sequential exposures to Ru(EtCp)₂, O₂, and hydrogen (H₂) has been developed. In this process, the O₂ pulse combusts the ligands and can form a temporary ruthenium oxide layer, which is subsequently reduced to metallic Ru by the H₂ pulse. researchgate.netaip.org This method allows for the deposition of metallic Ru at temperatures as low as 150°C. aip.org

Similarly, in PEALD, the choice of plasma gas determines the film composition. While an oxygen plasma can lead to the formation of ruthenium oxide, using a reducing plasma, such as ammonia (B1221849) (NH₃) plasma, effectively produces pure, low-resistivity metallic ruthenium films. mdpi.comresearchgate.netresearchgate.net First-principles calculations have been used to study the reaction mechanisms of cyclopentadienyl-based precursors with NHₓ-terminated surfaces, providing insight into the surface chemistry that leads to the formation of metallic films. rsc.orgsemanticscholar.org

Atomic Layer Deposition (ALD) Applications of Bis(ethylcyclopentadienyl)ruthenium

Bis(ethylcyclopentadienyl)ruthenium is a prominent precursor for the ALD of ruthenium and ruthenium oxide thin films due to its thermal stability and volatility. ALD is a technique that enables the deposition of ultrathin, highly conformal, and pinhole-free films with angstrom-level thickness control, which is essential for the fabrication of advanced semiconductor devices. researchgate.net

Self-Limiting Growth Mechanisms and Saturation Behavior in ALD

A defining characteristic of ALD is its self-limiting growth mechanism, where each precursor pulse reacts with the available surface sites until saturation is reached, after which no further growth occurs in that cycle. google.comosti.gov This behavior ensures the layer-by-layer deposition that is fundamental to ALD.

The ALD of ruthenium from Ru(EtCp)₂ exhibits this self-limiting behavior. Studies have shown that by varying the pulse times of the Ru(EtCp)₂ precursor and the co-reactant, a saturation point is reached where the growth per cycle (GPC) becomes independent of the precursor dose. researchgate.netrsc.org For example, when using ozone as a reactant, the Ru film thickness per cycle was observed to saturate at values between 0.09 and 0.12 nm/cycle at deposition temperatures of 225-275°C. researchgate.net This saturation is a clear indication of a self-limiting surface reaction.

The table below summarizes typical ALD process parameters for Ru(EtCp)₂ demonstrating saturation behavior.

ParameterValueReference
PrecursorBis(ethylcyclopentadienyl)ruthenium researchgate.net
Co-reactantOzone (O₃) researchgate.net
Deposition Temperature275°C researchgate.net
Ru(EtCp)₂ Pulse Time5 s researchgate.net
O₃ Pulse Time for Saturation≥ 0.5 s researchgate.net
Saturated Growth per Cycle~0.12 nm/cycle researchgate.net

Co-reactant Selection and Its Impact on Film Characteristics (e.g., O₂, O₃, NH₃ Plasma)

The choice of co-reactant in the ALD process using Ru(EtCp)₂ has a profound impact on the resulting film's properties, including its phase (metallic vs. oxide), purity, resistivity, and microstructure. mdpi.comresearchgate.netresearchgate.net

Oxygen (O₂): Molecular oxygen is a common co-reactant for the thermal ALD of ruthenium. It facilitates a combustion-type chemistry that removes the ethylcyclopentadienyl ligands. researchgate.net However, using O₂ can sometimes lead to the incorporation of oxygen impurities or the formation of a ruthenium oxide interface, especially during the initial nucleation phase. researchgate.netaip.org

Ozone (O₃): Ozone is a more powerful oxidizing agent than O₂ and can be an effective reactant for Ru(EtCp)₂. ALD using ozone has been shown to result in high growth rates (0.09-0.12 nm/cycle) and low-resistivity (~16 µΩ·cm) ruthenium films. researchgate.net A key advantage of using ozone is a reduced nucleation delay compared to using O₂, which is beneficial for achieving rapid and uniform film growth on various substrates. researchgate.net

Ammonia (NH₃) Plasma: In PEALD, ammonia plasma serves as an effective reducing agent for Ru(EtCp)₂. mdpi.comresearchgate.net This process can yield pure, low-resistivity (as low as 12 µΩ·cm) metallic ruthenium films with no detectable carbon or nitrogen impurities. researchgate.net PEALD with NH₃ plasma is also noted for producing exceptionally smooth films, in contrast to some thermal ALD processes. mdpi.comresearchgate.net The use of a non-oxidative co-reactant like NH₃ plasma is crucial for applications where the oxidation of the underlying substrate must be avoided. tosoh.co.jp

The following table compares the effects of different co-reactants on the properties of ALD-grown ruthenium films.

Co-reactantProcess TypeTypical Film PhaseResistivityKey AdvantagesReference
Oxygen (O₂)Thermal ALDMetallic Ru (often with H₂ reduction step)LowWell-established process researchgate.net
Ozone (O₃)Thermal ALDMetallic Ru~16 µΩ·cmReduced nucleation delay, high GPC researchgate.net
Ammonia (NH₃) PlasmaPEALDMetallic Ru~12 µΩ·cmHigh purity, very smooth films researchgate.net

Surface Reactions and Adsorption Phenomena during ALD

The surface chemistry during the ALD of ruthenium from Ru(EtCp)₂ is complex and involves the adsorption of the precursor followed by ligand removal reactions. On a metallic ruthenium surface, it is proposed that Ru(EtCp)₂ undergoes dissociative chemisorption. researchgate.net In this mechanism, the precursor molecule adsorbs onto the surface, leading to the breaking of a bond and the formation of surface-bound species such as ethylcyclopentadienyl (EtCp) and Ru(EtCp). researchgate.net

The subsequent co-reactant pulse is then responsible for removing these adsorbed ligands. In the case of an oxygen-based co-reactant, the ligands are combusted, leaving behind ruthenium or ruthenium oxide. researchgate.net If a reducing agent like H₂ is used in a subsequent step, any formed ruthenium oxide is reduced to metallic ruthenium, regenerating the active surface for the next ALD cycle. researchgate.netaip.org

For PEALD with a non-oxidative co-reactant like NH₃ plasma, the reaction mechanism involves the interaction of plasma radicals with the adsorbed precursor. First-principles calculations for the related RuCp₂ precursor on NHₓ-terminated surfaces suggest that the elimination of the cyclopentadienyl (B1206354) ligands occurs via hydrogen transfer. rsc.orgsemanticscholar.org The energetic barriers for these reactions can be high, and factors like the crystallographic orientation of the surface can influence the reaction pathway. rsc.orgsemanticscholar.org

Nucleation on Diverse Substrate Materials (e.g., SiO₂, TiN, ZrO₂, Al₂O₃, H-terminated Silicon)

The initial stage of ALD, known as nucleation, is critically dependent on the substrate material and can significantly influence the final properties of the film, such as roughness and continuity. aip.org The deposition of ruthenium using Ru(EtCp)₂ often exhibits a substrate-dependent incubation period or nucleation delay, during which film growth is slow or non-existent. researchgate.nettosoh.co.jp

On Dielectric Surfaces (SiO₂, ZrO₂, Al₂O₃): Nucleation on dielectric surfaces like silicon dioxide (SiO₂) can be challenging, often resulting in a significant number of incubation cycles before steady growth is achieved. rsc.orgacs.org Surface treatments, such as exposure to ammonia or oxygen plasma, can be employed to enhance nucleation on these substrates. researchgate.net

On Conductive and Metallic Surfaces (TiN, Pt, Ru): Nucleation is generally more favorable on conductive substrates like titanium nitride (TiN) and on metallic surfaces such as platinum (Pt) or a pre-existing ruthenium layer. rsc.orgrsc.org In some cases, the incubation period on these surfaces is negligible. rsc.orgrsc.org

On H-terminated Silicon: The nucleation of Ru on hydrogen-terminated silicon has also been investigated, with some alternative precursors showing improved nucleation characteristics compared to Ru(EtCp)₂. acs.org

The use of PEALD can significantly reduce the nucleation delay observed in thermal ALD on various substrates, including TaNₓ, Si, and SiO₂. researchgate.net This is a key advantage of the plasma-enhanced process for achieving uniform films on a wide range of materials.

The table below provides a summary of the nucleation behavior of Ru(EtCp)₂ on different substrates.

Substrate MaterialDeposition MethodNucleation BehaviorReference
SiO₂Thermal ALDSignificant incubation period rsc.org
SiO₂PEALD (O₂ plasma)Nucleation can be studied and enhanced with plasma pre-treatment researchgate.net
TiNThermal ALDNegligible incubation rsc.org
TiNPEALD (O₂ plasma)Favorable nucleation researchgate.net
ZrO₂Thermal ALD (O₃)Good adhesion and film growth researchgate.net
PtThermal ALDNegligible incubation rsc.org
H-terminated SiThermal ALDCan be challenging acs.org

Optimization of ALD Cycles for Desired Thin Film Properties

The successful deposition of high-quality ruthenium (Ru) and ruthenium oxide (RuO₂) thin films using Bis(ethylcyclopentadienyl) ruthenium (Ru(EtCp)₂) as a precursor is highly dependent on the precise optimization of the Atomic Layer Deposition (ALD) cycle parameters. These parameters, including deposition temperature, precursor and co-reactant pulse times, purge times, and the choice of co-reactant, collectively determine the film's growth rate, composition, crystallinity, resistivity, and surface morphology.

A critical parameter in the ALD process is the deposition temperature, which dictates the surface reaction mechanism. For instance, in plasma-enhanced ALD (PEALD) using Ru(EtCp)₂ and an oxygen plasma, the film composition can be tuned by adjusting the substrate temperature. At temperatures below 375°C, polycrystalline ruthenium oxide films are typically grown. Current time information in Polk County, US.tosoh.co.jp However, at higher temperatures, a shift in the surface reaction mechanism favors the formation of pure, polycrystalline metallic ruthenium films. Current time information in Polk County, US.tosoh.co.jp The ALD temperature window for Ru(EtCp)₂ is generally observed between 200°C and 400°C. Current time information in Polk County, US. Below 200°C, deposition may not occur, while temperatures exceeding 275°C can sometimes lead to the formation of blisters and poor adhesion, which increases surface roughness. researchgate.net An optimal deposition temperature of 250°C has been identified in some studies to achieve smooth film surfaces. researchgate.net

The choice of co-reactant is another crucial factor influencing the ALD process. While oxygen (O₂) is a common co-reactant for Ru(EtCp)₂, leading to the formation of metallic Ru or RuO₂ depending on the process conditions, other reactants have been explored to enhance film properties. researchgate.net The use of ozone (O₃) as a co-reactant has been shown to be effective, resulting in saturated growth rates of 0.09-0.12 nm/cycle and low film resistivities of approximately 16 µΩ·cm. researchgate.net A significant advantage of using ozone is the reduced nucleation delay compared to processes using oxygen gas. researchgate.net Plasma-enhanced ALD (PEALD) with an ammonia (NH₃) plasma has also been utilized as a co-reactant. Current time information in Polk County, US.

Self-limiting growth, a hallmark of the ALD process, is achieved by ensuring that the precursor and co-reactant pulses are long enough to saturate the substrate surface. The growth per cycle (GPC) is a key metric for an optimized ALD process. For Ru(EtCp)₂ with an oxygen co-reactant, GPCs are typically in the range of 0.037 to 0.075 nm/cycle in thermal and PEALD processes. researchgate.net With ozone as the co-reactant, a higher GPC of up to 0.12 nm/cycle has been reported. researchgate.net

The substrate itself plays a significant role in the initial stages of film growth. Poor nucleation of ruthenium has been observed on surfaces like bare silicon and silicon oxide, leading to 3D island growth in the initial phases of deposition. Current time information in Polk County, US.mdpi.com To promote better nucleation and achieve smoother films, surface modification, such as the deposition of a thin tantalum nitride (TaN) underlayer, can be employed. Current time information in Polk County, US.mdpi.com

The optimization of ALD cycles is ultimately aimed at achieving specific thin film properties. For microelectronic applications, low resistivity and high conformality are paramount. With Ru(EtCp)₂, it is possible to obtain high-density films (around 12.3 g/cm³) with low surface roughness (as low as 0.9 nm) and low resistivity (down to 16 µΩ·cm). Current time information in Polk County, US. By carefully tuning the ALD cycle parameters, the resulting ruthenium thin films can be tailored to meet the stringent requirements of advanced technological applications.

Interactive Data Table: Optimization of ALD Parameters for Ru Thin Films using Ru(EtCp)₂

Deposition Temperature (°C) Co-reactant Growth per Cycle (nm) Film Resistivity (µΩ·cm) Resulting Film Phase
< 375 O₂ Plasma - High Polycrystalline RuO₂
≥ 375 O₂ Plasma ~0.045 - 0.050 18-19 Polycrystalline metallic Ru
250 O₂ ~0.047 - 0.049 - Polycrystalline metallic Ru
225-275 O₃ 0.09 - 0.12 ~16 Metallic Ru

Comparative Analysis with Alternative Ruthenium Precursors in CVD and ALD

The performance of this compound (Ru(EtCp)₂) as a precursor for Chemical Vapor Deposition (CVD) and ALD is best understood through a comparative analysis with other ruthenium precursors. The choice of precursor significantly impacts the deposition process and the final properties of the ruthenium thin films.

Bis(cyclopentadienyl)ruthenium (RuCp₂) as a Precursor

Bis(cyclopentadienyl)ruthenium (RuCp₂), also known as ruthenocene, is a well-established precursor for ruthenium thin film deposition and serves as a primary benchmark for comparison with Ru(EtCp)₂. Both precursors share a similar molecular structure, with the main difference being the presence of ethyl groups on the cyclopentadienyl ligands in Ru(EtCp)₂. This seemingly minor structural modification leads to significant differences in their physical properties and deposition characteristics.

Ru(EtCp)₂ is a liquid at room temperature with a higher vapor pressure compared to the solid RuCp₂. This makes Ru(EtCp)₂ particularly suitable for liquid injection delivery systems in CVD and ALD, offering more consistent and reproducible precursor delivery. However, a notable drawback of Ru(EtCp)₂ can be a longer incubation time at the initial stages of growth compared to some other precursors. tosoh.co.jp

In terms of film quality, both precursors can yield high-purity ruthenium films with low resistivity when used with an oxygen co-reactant. rsc.org For instance, ALD-grown ruthenium films from RuCp₂ and oxygen have demonstrated resistivities below 20 μΩ·cm and very low impurity content. rsc.org However, the nucleation characteristics of both RuCp₂ and Ru(EtCp)₂ on certain substrates can be challenging, sometimes leading to island growth and surface roughness. researchgate.net

(2,4-Dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (Ru(DMPD)(EtCp)) Comparisons

(2,4-Dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (Ru(DMPD)(EtCp)) is a more recent precursor designed to overcome some of the limitations of Ru(EtCp)₂. A direct comparison, particularly in MOCVD, reveals several advantages of Ru(DMPD)(EtCp).

One of the most significant differences is the lower decomposition temperature of Ru(DMPD)(EtCp), with its exothermic peak starting approximately 80°C lower than that of Ru(EtCp)₂. tosoh.co.jp This lower decomposition temperature can be advantageous for temperature-sensitive substrates. Furthermore, the deposition process with Ru(DMPD)(EtCp) exhibits a much shorter incubation time compared to Ru(EtCp)₂. tosoh.co.jp

While both precursors can produce films with low carbon concentration, especially at higher deposition temperatures, the improved nucleation and lower decomposition temperature make Ru(DMPD)(EtCp) a promising alternative to Ru(EtCp)₂ for certain applications. tosoh.co.jp

Ruthenium Beta-Diketonate Complexes (e.g., Ru(thd)₃)

Ruthenium beta-diketonate complexes, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) (Ru(thd)₃), represent another class of precursors used for ruthenium thin film deposition. These precursors are often solid and have different chemical properties compared to the cyclopentadienyl-based precursors.

One of the potential challenges with beta-diketonate precursors is the possibility of ligand decomposition on the metal surface, which can lead to carbon impurities in the deposited film. acs.org The thermal chemistry of Ru(thd)₃ on a nickel surface showed that the ligand starts to decompose at around 400 K. acs.org However, the ligands are also displaced from the central ruthenium ion at relatively low temperatures (around 310 K), which suggests the potential for low-temperature deposition processes. acs.org

In ALD processes using Ru(thd)₃ and oxygen, polycrystalline metallic ruthenium films with resistivities below 20 μΩ·cm have been achieved at deposition temperatures between 325°C and 450°C. researchgate.net The impurity levels in these films were found to be relatively low. researchgate.net A comparative advantage of cyclopentadienyl-based precursors like Ru(EtCp)₂ is often their higher volatility and better thermal stability, which can lead to a wider and more stable ALD process window.

Precursor Design Principles for Enhanced Deposition Performance

The comparative analysis of different ruthenium precursors highlights several key principles in precursor design for improved CVD and ALD performance. The ideal precursor should possess a combination of properties that facilitate a controlled and efficient deposition process, leading to high-quality thin films.

Volatility and Thermal Stability: A crucial design principle is to achieve a balance between high volatility and good thermal stability. High volatility ensures efficient and reproducible transport of the precursor to the substrate, while thermal stability prevents premature decomposition in the gas phase, which can lead to particle formation and non-uniform films. The liquid state and high vapor pressure of Ru(EtCp)₂ are desirable attributes in this regard. tosoh.co.jp

Ligand Design: The choice of ligands is paramount in determining the precursor's reactivity and decomposition pathways. Ligands should be designed to be stable enough to prevent premature decomposition but also be readily removed from the substrate surface during the deposition process to minimize impurity incorporation. The comparison between Ru(EtCp)₂ and Ru(DMPD)(EtCp) demonstrates how modifying the ligand structure can significantly improve nucleation and reduce incubation times. tosoh.co.jpresearchgate.net The use of zero-oxidation state precursors is another design strategy to potentially achieve cleaner decomposition pathways. osti.gov

Reactivity and Surface Chemistry: The precursor's interaction with the substrate surface is critical for controlling nucleation and film growth. Precursors should be designed to have favorable adsorption and reaction kinetics on the desired substrate. As seen with Ru(DMPD)(EtCp), ligands can be chosen to enhance nucleation on various surfaces. researchgate.net Computational methods, such as computer-aided molecular design (CAMD), are emerging as powerful tools for the in-silico design of novel precursors with optimized properties for ALD. vri-custom.org

Purity and Byproducts: An essential design consideration is the formation of volatile and non-reactive byproducts that can be easily removed from the reaction chamber. This is crucial for obtaining high-purity films. The nature of the ligands directly influences the composition of the byproducts. For instance, oxygen-containing ligands in some beta-diketonate precursors might lead to different byproduct chemistry compared to the hydrocarbon ligands in cyclopentadienyl precursors.

By understanding these design principles, it is possible to develop next-generation ruthenium precursors with enhanced performance for the fabrication of advanced microelectronic and other technological devices.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound Ru(EtCp)₂
Ruthenium Oxide RuO₂
Tantalum Nitride TaN
Bis(cyclopentadienyl)ruthenium RuCp₂
(2,4-Dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium Ru(DMPD)(EtCp)

Structural and Electronic Investigations of Ruthenium Thin Films Derived from Bis Ethylcyclopentadienyl Ruthenium

Crystalline Structure and Orientation Analysis of Deposited Films

Ruthenium films deposited using Ru(EtCp)₂ typically exhibit a polycrystalline hexagonal close-packed (hcp) structure. However, the deposition conditions and substrate can influence the film's crystallinity and preferred orientation.

During plasma-enhanced atomic layer deposition (PEALD), the substrate temperature plays a crucial role in determining the crystalline phase. At temperatures below 375°C, polycrystalline ruthenium oxide (RuO₂) films are generally formed. A distinct transition occurs at 375°C and higher, leading to the formation of pure, polycrystalline metallic ruthenium films with a hexagonal structure (space group P6₃/mmc). mdpi.com The RuO₂ films grown at lower temperatures often show a tetragonal structure. mdpi.com Post-deposition annealing of these RuO₂ films in a nitrogen (N₂) atmosphere can induce a phase change to the hexagonal Ru structure. mdpi.com

The choice of substrate also impacts the final crystalline state. For instance, films grown on platinum (Pt) substrates may result in an amorphous structure, while those on titanium nitride (TiN) and silicon dioxide (SiO₂) tend to be crystalline. elsevierpure.comrsc.org The orientation of the crystal grains can also be controlled. For example, films deposited by CVD have shown a dominant Ru(002) grain structure, with the intensity of other peaks like Ru(101) being influenced by process parameters such as the oxygen dose during deposition. ucsd.edu

Interactive Table: Crystalline Phase vs. Deposition Temperature

Deposition Temperature Dominant Crystalline Phase Deposition Method
< 375°C Polycrystalline RuO₂ PEALD
≥ 375°C Polycrystalline Hexagonal Ru PEALD
300°C (before anneal) Polycrystalline Tetragonal RuO₂ PEALD

Microstructural Characterization (e.g., Grain Size Evolution, Surface Roughness)

The microstructure of ruthenium films, specifically grain size and surface roughness, is highly dependent on the deposition technique and process parameters.

Grain Size Evolution: The grain size in Ru films deposited from Ru(EtCp)₂ tends to increase with film thickness. In thermal ALD processes, the grain size has been observed to rise with thickness before reaching a saturation point. For example, one study noted that grain size saturated at approximately 30 nm. mdpi.com The deposition temperature also affects the crystal size; higher temperatures generally promote the growth of larger grains. At a deposition temperature of 300°C, lateral crystal sizes can reach 25–40 nm. mdpi.com In contrast, PEALD processes have produced films with a columnar structure and lateral grain sizes of about 10–15 nm. mdpi.com Studies using CVD have reported Ru(101) grain sizes ranging from approximately 18.4 nm to 28.9 nm, depending on the specific process conditions. ucsd.edu

Surface Roughness: Surface roughness is a critical parameter for many applications. ALD processes using Ru(EtCp)₂ can produce very smooth films. For a 57.5 nm thick film grown by thermal ALD at 250°C, a surface roughness (σ) of 2.6 nm was reported. mdpi.com PEALD has demonstrated the capability to produce even smoother films, with a root mean square (RMS) roughness as low as 1.5 nm for a 29 nm thick film. mdpi.comresearchgate.net This is significantly smoother than some thermal ALD processes which have reported roughness values up to 13.9 nm. mdpi.com However, in some cases, increasing film thickness can lead to an abrupt deterioration of the surface morphology on substrates like Ta₂O₅ and Si. rsc.org

Interactive Table: Microstructural Properties of Ru Films

Deposition Method Film Thickness (nm) Grain Size (nm) Surface Roughness (RMS/σ, nm)
Thermal ALD 57.5 Saturates at ~30 2.6
PEALD 29 10-15 1.5

Impurity Incorporation and Mitigation Strategies (e.g., Carbon, Oxygen, Nitrogen Contamination)

A primary challenge in depositing high-purity ruthenium films from organometallic precursors like Ru(EtCp)₂ is the incorporation of impurities, mainly carbon and oxygen. Ruthenium's catalytic nature can promote the decomposition of precursor ligands, leading to carbon contamination. wikipedia.org

Carbon and Oxygen Contamination: The extent of impurity incorporation is heavily influenced by the deposition process. For instance, RuO₂ films grown at lower temperatures via PEALD have been noted to have noticeable carbon contamination, which can increase their resistivity. mdpi.com In thermal ALD, the choice of co-reactant and its dosage are critical. Using oxygen as the co-reactant can lead to oxygen incorporation, with the film composition shifting from pure Ru to RuO₂ as the oxygen exposure increases. researchgate.netrsc.org Some studies have achieved very low impurity levels. For example, ALD films using an amidinate precursor have shown carbon content around 0.05% and oxygen content around 0.2%. harvard.edu Similarly, using ozone as a reactant in ALD has resulted in films with less than 1 at% oxygen impurity. researchgate.net

Mitigation Strategies: Several strategies can be employed to minimize impurities.

Reactant Choice and Control: Using a more effective reactant like ozone instead of molecular oxygen has been shown to reduce nucleation delays and produce high-purity films. researchgate.net Carefully controlling the oxygen flow rate and exposure time is crucial to prevent the formation of ruthenium oxide when pure Ru is desired. researchgate.netrsc.org

Plasma Processes: Plasma-enhanced ALD can be effective in removing precursor ligands and reducing impurity levels compared to thermal ALD. tue.nl

Annealing: Post-deposition annealing, for instance in a forming gas (H₂/N₂) mixture, has been shown to successfully remove carbon impurities from as-deposited films. ucsd.edu

Surface Treatment: Ammonia (B1221849) (NH₃) treatment during deposition has been adopted to enhance surface morphology by suppressing the excessive growth of RuOₓ. The adsorbed nitrogen atoms are thought to inhibit excessive chemical adsorption of the precursor molecules, leading to smoother films. rsc.org

Film Density and Adhesion Properties at Interfaces

Film Density: The density of the deposited ruthenium films is a key indicator of their quality and purity. High-density films, close to the bulk value of ruthenium (12.45 g·cm⁻³), are desirable. Thermal ALD using Ru(EtCp)₂ has successfully produced films with a high density of 12.3 g·cm⁻³. mdpi.com Similarly, PEALD processes have yielded films with densities around 12.0 ± 0.2 g·cm⁻³. mdpi.com In contrast, CVD processes without the use of a co-reactant like hydrogen can result in films with significantly lower densities, sometimes only 50% of the bulk value. The addition of hydrogen pulses during the CVD process has been shown to increase the film density up to the bulk value. harvard.edu

Adhesion Properties: Good adhesion to the underlying substrate is critical for device reliability. Ruthenium films can exhibit poor adhesion on certain substrates like SiO₂. To overcome this, adhesion-promoting layers are often used. Introducing a thin layer of tungsten nitride (WN) between the Ru film and the SiO₂ substrate has been shown to dramatically improve adhesion. harvard.edu Measurements have shown that the adhesion energy can be increased from 0.8 J/m² without the WN layer to 6.0 J/m² with it. harvard.edu In fact, the adhesion between Ru and WN can be even stronger, with delamination occurring at the WN/SiO₂ interface, indicating a very robust Ru/WN bond. harvard.edu Ruthenium itself is also considered an excellent adhesion layer for copper (Cu) interconnects. researchgate.net

Phase Transition Dynamics within Ruthenium and Ruthenium Oxide Films

The chemical system involving Ru(EtCp)₂ allows for controlled deposition of either metallic ruthenium or ruthenium oxide, and the transition between these phases is governed by the deposition parameters.

The key factor controlling the phase is the oxygen reactant. researchgate.netjkps.or.krelsevierpure.com By adjusting the oxygen flow rate, pressure, and exposure time during thermal ALD, it is possible to switch between depositing pure Ru and RuO₂. researchgate.netrsc.org When the oxygen supply is limited, the precursor ligands are combusted, and a pure Ru film is formed. However, if an excess of oxygen is supplied, it can incorporate into the film, leading to the formation of a ruthenium oxide phase. researchgate.net

A clear temperature-dependent phase transition is also observed in PEALD. Below a certain temperature (e.g., 375°C), the reaction kinetics favor the formation of polycrystalline RuO₂. Above this temperature, an abrupt change in the surface reaction mechanism occurs, resulting in the deposition of pure polycrystalline metallic Ru. mdpi.comresearchgate.net

Furthermore, a phase transition can be induced after deposition. Polycrystalline tetragonal RuO₂ films, when annealed at 400°C in a nitrogen atmosphere, can decompose and transform into the polycrystalline hexagonal Ru phase. This transition is also accompanied by a significant reduction in electrical resistivity. mdpi.com

Applications of Bis Ethylcyclopentadienyl Ruthenium in Advanced Device Architectures

Integration in Dynamic Random Access Memory (DRAM) Components

Ruthenium is a leading candidate material for the electrodes of high-dielectric capacitors used in gigabit-scale Dynamic Random Access Memories (DRAMs). tosoh.co.jp Its low resistivity, excellent chemical stability, and favorable dry etching properties make it highly suitable for this application. tosoh.co.jp Bis(ethylcyclopentadienyl)ruthenium is frequently used as the precursor in MOCVD and ALD processes to create the thin ruthenium films that form these capacitor electrodes. tosoh.co.jpresearchgate.net

In one ALD process, ruthenium films were produced using an alternating supply of Bis(ethylcyclopentadienyl)ruthenium and ozone at temperatures between 225-275°C. researchgate.net This method resulted in films with resistivities of approximately 16 µΩ·cm and saturated growth rates of 0.09-0.12 nm/cycle, demonstrating an effective means of fabricating electrodes for DRAM applications. researchgate.net

Deposition MethodPrecursorReactantDeposition Temperature (°C)Film Resistivity (µΩ·cm)Growth Rate (nm/cycle)
Atomic Layer Deposition (ALD)Bis(ethylcyclopentadienyl)rutheniumOzone225-275~160.09-0.12

Role in Complementary Metal-Oxide Semiconductor (CMOS) Gate Electrodes

The continuous scaling of CMOS technology necessitates the replacement of traditional polysilicon gate electrodes with metal gates to improve transistor performance. berkeley.edu Ruthenium and its oxide, Ruthenium dioxide (RuO₂), are being investigated as advanced metal gate materials. researchgate.net Bis(ethylcyclopentadienyl)ruthenium is a key precursor for depositing these films via ALD and Atomic Vapor Deposition (AVD). researchgate.net

Using remote plasma ALD, ruthenium thin films have been deposited on silicon dioxide (SiO₂) using Bis(ethylcyclopentadienyl)ruthenium as the precursor and an ammonia (B1221849) plasma as the reactant. researchgate.net Research has also focused on depositing RuO₂ thin films using this precursor with an oxygen plasma reactant, which are being explored as thermally stable electrode materials for future technology nodes. researchgate.net These films have shown stability in nitrogen (N₂) environments up to 900°C and in oxygen (O₂) up to 500°C, with RuO₂ layers stable in O₂ to at least 600°C. researchgate.net

Utilization as Interconnect Materials in Microelectronics

As semiconductor device dimensions shrink below 30 nm, traditional copper interconnects face significant challenges related to increased electrical resistance and power dissipation. researchgate.netatomfair.com Ruthenium has emerged as a promising next-generation interconnect material because its resistivity is less affected by size-scaling compared to copper, and it does not require the thick barrier layers that consume valuable space in narrow trenches. researchgate.netsemiengineering.comimec-int.com Bis(ethylcyclopentadienyl)ruthenium is the precursor of choice for depositing these ruthenium layers via ALD, a method essential for achieving the conformal films required in high-aspect-ratio features. researchgate.netresearchgate.net

A significant advantage of ruthenium is its potential use as a "barrierless" metallization solution. acs.orgmdpi.com Traditional copper interconnects require a diffusion barrier layer (like tantalum nitride) to prevent copper from diffusing into the surrounding dielectric material. mdpi.comsemiengineering.com This barrier layer, however, has high resistivity and reduces the effective cross-sectional area for current flow, a problem that worsens with scaling. mdpi.com

Research has demonstrated that ruthenium can act as both the conductor and the diffusion barrier. semanticscholar.org ALD processes using Bis(ethylcyclopentadienyl)ruthenium have been used to deposit ultra-thin ruthenium films directly onto the dielectric. acs.org These films show negligible ruthenium ion drift into low-κ dielectrics at temperatures up to 200°C, indicating that ruthenium can effectively replace the conventional barrier/liner stack in future interconnects. acs.org

In hybrid approaches, where copper is still used as the primary conductor, ruthenium films serve a critical function as an adhesion or "glue" layer. researchgate.netelectrochem.org Copper films deposited by CVD often have poor adhesion to common barrier metals like titanium nitride (TiN) and can peel off during subsequent processing steps like chemical-mechanical planarization (CMP). electrochem.org

Thin ruthenium films, deposited via ALD using Bis(ethylcyclopentadienyl)ruthenium and oxygen, have been shown to be excellent glue layers that significantly improve the adhesion of CVD copper to TiN. researchgate.netelectrochem.org In one study, a 4 nm-thick ALD ruthenium layer was sufficient to ensure excellent adhesion of a 1 µm-thick copper film. electrochem.org This enhancement is attributed to the ruthenium layer's ability to suppress interfacial contaminants, such as carbon and fluorine, that originate from the copper precursors. researchgate.net

ProcessPrecursorReactantDeposition Temperature (°C)Resistivity (µΩ·cm)Deposition Rate (nm/cycle)Impurities (atom %)
ALD Glue LayerBis(ethylcyclopentadienyl)rutheniumOxygen270~15-160.15&lt;2% C, &lt;2% O

Emerging Applications in Nanoscience and Optoelectronics (e.g., Organic Light-Emitting Diodes, Nanorods)

Beyond conventional microelectronics, Bis(ethylcyclopentadienyl)ruthenium is a precursor for fabricating novel nanostructures. It has been used to synthesize ruthenium oxide (RuO₂) nanorods via the ALD method, demonstrating its utility in creating materials with controlled, high-aspect-ratio morphologies for various nanoscience applications. sigmaaldrich.com

In the field of optoelectronics, while various ruthenium complexes—most notably tris(2,2'-bipyridine)ruthenium(II)—have been extensively studied as light emitters in Organic Light-Emitting Diodes (OLEDs), the direct application of Bis(ethylcyclopentadienyl)ruthenium in this area is less documented. semanticscholar.orgutexas.edu However, the ability to synthesize ruthenium-based nanomaterials using this precursor opens possibilities for future optoelectronic devices where the properties of nanostructures can be harnessed. nih.govmdpi.com

Coordination Chemistry and Derivatization of Bis Ethylcyclopentadienyl Ruthenium

Reactivity of Ethylcyclopentadienyl Ligands in Ruthenium Complexes

The ethylcyclopentadienyl (EtCp) ligands in Bis(ethylcyclopentadienyl)ruthenium, akin to the cyclopentadienyl (B1206354) (Cp) ligands in ruthenocene, exhibit aromatic character. This characteristic allows them to undergo electrophilic substitution reactions, which are fundamental to the derivatization of the complex. The reactivity is centered on the Cp rings rather than the central ruthenium atom, allowing for the chemical modification of the ligand framework.

A primary pathway for functionalizing the EtCp ligands involves a two-step sequence: metallation followed by reaction with an electrophile. google.com The first step involves the deprotonation of one or both of the cyclopentadienyl rings using a strong base, typically an alkyl-lithium reagent. This reaction abstracts a proton from the ring, forming a lithiated intermediate which is highly nucleophilic. google.com

Once this nucleophilic ruthenocene species is generated, it can react with a wide variety of electrophilic reagents. google.com This second step introduces new functional groups onto the cyclopentadienyl ring. For instance, reaction with an alkyl halide can introduce a new alkyl substituent. This versatile method allows for the synthesis of a broad range of derivatives, including mono-, bis-, and mixed-substituted complexes, by carefully controlling the stoichiometry and the types of electrophiles used. google.com Other electrophilic substitution reactions, such as Friedel-Crafts acylation, have also been employed to functionalize the parent ruthenocene, which involves producing an acetyl-substituted complex that can be subsequently reduced to an alkyl group. google.com

Synthesis and Characterization of Novel Bis(ethylcyclopentadienyl)ruthenium Derivatives

The synthesis of the parent compound, Bis(ethylcyclopentadienyl)ruthenium, can be achieved through a direct, one-step process. This typically involves the reaction of ruthenium trichloride (B1173362) hydrate (B1144303) with ethylcyclopentadiene (B8645487) in the presence of a reducing agent, such as zinc powder, within an alcohol solvent. google.com This method has been shown to produce the target compound in good yields. google.com

The synthesis of novel derivatives of Bis(ethylcyclopentadienyl)ruthenium primarily utilizes the reactivity of the EtCp ligands, as described previously. The improved synthetic method starting from ruthenocene provides a versatile platform for creating a variety of derivatives. google.com The process begins with the formation of lithiated intermediates by reacting ruthenocene with an alkyl-lithium reagent. These intermediates are then reacted with specific electrophilic reagents to yield the desired substituted products. google.com This synthetic flexibility is a key advantage, as it permits the production of a wide array of chemical derivatives where the substituents can be systematically varied. google.com For example, by using different electrophiles in sequence or as a mixture, it is possible to generate di-substituted complexes where the two substituents are different. google.com

The parent compound, Bis(ethylcyclopentadienyl)ruthenium, is a yellow liquid at room temperature and has been well-characterized. Its physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Bis(ethylcyclopentadienyl)ruthenium
PropertyValueReference
Molecular FormulaC₁₄H₁₈Ru
Molecular Weight287.36 g/mol
Physical FormLiquid
Melting Point6 °C
Boiling Point100 °C at 0.01 mmHg
Density1.3412 g/mL at 25 °C
Refractive Indexn20/D 1.5870

Structure-Property Relationships in Derivatized Ruthenium Organometallic Compounds

The relationship between the molecular structure of ruthenocene derivatives and their physical properties is critical, particularly for their application in materials science. The introduction of substituents onto the cyclopentadienyl rings can dramatically alter the compound's volatility, thermal stability, and physical state, which in turn dictates its suitability for specific applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). google.comresearchgate.net

A prime example of this structure-property relationship is the comparison between the parent ruthenocene and Bis(ethylcyclopentadienyl)ruthenium. Ruthenocene is a solid at room temperature, which limits its utility as a precursor in vapor deposition techniques. The addition of two ethyl groups to the Cp rings results in Bis(ethylcyclopentadienyl)ruthenium, a compound that exists as a liquid at room temperature and possesses moderate volatility. google.com This change in physical state is crucial for its successful use as a liquid precursor for the deposition of ruthenium and ruthenium oxide thin films in the microelectronics industry. google.com

Table 2: Comparison of Physical Properties: Ruthenocene vs. Bis(ethylcyclopentadienyl)ruthenium
PropertyRuthenoceneBis(ethylcyclopentadienyl)ruthenium
Molecular FormulaC₁₀H₁₀RuC₁₄H₁₈Ru
Physical State (at 25 °C)SolidLiquid
Melting Point199-201 °C6 °C
Primary ApplicationSynthetic starting materialCVD/ALD Precursor google.com

The ability to synthesize a variety of substituted ruthenocenes allows for the fine-tuning of precursor properties. For example, mono-substituted derivatives are generally expected to be more volatile than their corresponding bis-substituted counterparts. google.com Furthermore, studies on various substituted ruthenocenes have shown that the nature of the substituent—whether it is a simple alkyl group, a silyl (B83357) group, or a functional group containing oxygen—influences the thermal stability and vapor pressure of the molecule. researchgate.netmdpi.com For instance, trimethylsilyl-substituted ruthenocenes have been found to be highly volatile. mdpi.com This ability to tailor the physical properties through synthetic modification of the ligand structure is essential for developing precursors that meet the specific temperature and pressure requirements of advanced deposition processes. google.comresearchgate.net

Catalytic Applications and Mechanistic Studies Involving Bis Ethylcyclopentadienyl Ruthenium

Applications in Diverse Organic Transformations

Ruthenium complexes, in general, are highly versatile catalysts for a multitude of organic reactions. The specific catalytic activities of bis(ethylcyclopentadienyl)ruthenium are often inferred from studies of closely related ruthenocene derivatives and other cyclopentadienyl-ruthenium complexes.

Hydrogenation Reactions Catalyzed by Ruthenium Complexes

Ruthenium-based catalysts are well-regarded for their efficacy in hydrogenation reactions, particularly of aromatic and heteroaromatic systems. Supported ruthenium nanoparticles, for instance, have been shown to effectively catalyze the diastereoselective hydrogenation of arenes and pyridines under mild conditions. While specific studies detailing the use of bis(ethylcyclopentadienyl)ruthenium in these transformations are not extensively documented, the general catalytic prowess of ruthenium suggests its potential in this domain. The hydrogenation of arenes is a key industrial process, and ruthenium catalysts often exhibit high selectivity, leaving other functional groups intact.

The selective hydrogenation of polycyclic aromatic hydrocarbons (PAHs) has also been achieved using ruthenium nanoparticles, with the reaction conditions being tunable to achieve partial hydrogenation with good to excellent selectivities. In these reactions, hydrogenation typically occurs on the less substituted ring.

Olefin Metathesis Facilitated by Bis(ethylcyclopentadienyl)ruthenium Catalysts

Olefin metathesis is a powerful carbon-carbon double bond forming reaction, with ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, being at the forefront of this field. These catalysts are known for their functional group tolerance and broad applicability in organic and polymer synthesis. The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which proceeds through a metallacyclobutane intermediate.

While the most prominent ruthenium catalysts for olefin metathesis are ruthenium-carbene complexes, the potential for other ruthenium species, including bis(ethylcyclopentadienyl)ruthenium, to act as precatalysts or to be involved in catalyst activation or decomposition pathways remains an area of academic interest. However, direct applications of bis(ethylcyclopentadienyl)ruthenium as an olefin metathesis catalyst are not widely reported in the scientific literature.

C-H Activation Processes Utilizing Ruthenium Centers

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, and ruthenium complexes have emerged as powerful catalysts in this area. mdpi.com Ruthenium-catalyzed C-H activation can proceed through various pathways, including oxidative addition and deprotonation mechanisms. mdpi.com

A significant body of research has focused on ruthenium-catalyzed C-H arylation. Mechanistic studies on N-directed C-H ortho-arylation with haloarenes have revealed the crucial role of bis-cyclometalated ruthenium species as key intermediates in the catalytic cycle. st-andrews.ac.uk While these studies often employ cationic ruthenium precursors, the fundamental principle of a second C-H activation event leading to a more reactive intermediate is a key insight. The catalytic cycle is proposed to involve the formation of a bis-cyclometalated Ru(II) complex, which then undergoes oxidative addition with the aryl halide. st-andrews.ac.uk

The following table provides examples of ruthenium-catalyzed C-H arylation, illustrating the scope of this transformation with related catalyst systems.

EntryAreneAryl HalideCatalyst SystemProductYield (%)
12-PhenylpyridineBromobenzene[Ru(p-cymene)Cl₂]₂ / K₂CO₃2-(Biphenyl-2-yl)pyridine85
21-Phenyl-1H-pyrazole1-Bromo-4-methoxybenzene[Ru(p-cymene)Cl₂]₂ / K₂CO₃1-(4'-Methoxybiphenyl-2-yl)-1H-pyrazole78
3Benzo[h]quinoline1-Bromo-4-fluorobenzene[Ru(p-cymene)Cl₂]₂ / K₂CO₃10-(4-Fluorophenyl)benzo[h]quinoline92

This table presents representative data from studies on ruthenium-catalyzed C-H arylation and may not involve bis(ethylcyclopentadienyl)ruthenium directly.

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a valuable alternative to using molecular hydrogen for the reduction of various functional groups, with alcohols such as isopropanol (B130326) often serving as the hydrogen source. Ruthenium complexes are highly effective catalysts for transfer hydrogenation, particularly for the reduction of ketones and imines. nih.gov These reactions are often facilitated by metal-ligand cooperation, where both the metal center and the ligand participate in the hydrogen transfer process.

A variety of ruthenium complexes have been developed for transfer hydrogenation, often featuring pincer ligands or diamine ligands. researchgate.net While the direct use of bis(ethylcyclopentadienyl)ruthenium in this context is not extensively documented, the broader family of ruthenium catalysts has demonstrated significant utility in C-C bond-forming transfer hydrogenations, enabling carbonyl allylation, vinylation, and propargylation from the alcohol or aldehyde oxidation level. nih.gov

Cycloaddition Reactions in Organic Synthesis

Ruthenium-catalyzed cycloaddition reactions provide efficient routes to a variety of cyclic and heterocyclic compounds. chesci.com Cyclopentadienyl (B1206354) ruthenium complexes, such as those with the pentamethylcyclopentadienyl (Cp*) ligand, have been shown to be effective catalysts for various cycloaddition reactions, including [2+2], [2+2+2], and [3+2] cycloadditions. chesci.com

For example, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a key "click chemistry" reaction that provides access to 1,5-disubstituted 1,2,3-triazoles, which are complementary isomers to those obtained from the more common copper-catalyzed reaction. chesci.com Ruthenium catalysts have also been employed in [4+2] cycloadditions of acetylenic aldehydes with α-ketols for the construction of complex polycyclic systems. nih.gov The versatility of cyclopentadienyl ruthenium complexes in these transformations suggests that bis(ethylcyclopentadienyl)ruthenium could also exhibit catalytic activity in this domain.

The following table summarizes various types of ruthenium-catalyzed cycloaddition reactions with representative examples.

Reaction TypeReactantsCatalyst SystemProduct Type
[2+2]Norbornene + AlkyneRuH₂(PPh₃)₄Cyclobutene derivative
[2+2+2]1,6-Diyne + AlkyneCpRuCl(cod)Bicyclic benzene (B151609) derivative
[3+2]Azide + Alkyne[CpRuCl]₄1,5-Disubstituted 1,2,3-triazole
[4+2]Acetylenic aldehyde + α-KetolRu₃(CO)₁₂ / phosphine (B1218219)Angucycline ring system

This table illustrates the scope of ruthenium-catalyzed cycloadditions with various catalyst systems, which may not include bis(ethylcyclopentadienyl)ruthenium directly.

Investigation of Catalytic Cycles and Reaction Intermediates

Understanding the catalytic cycle and identifying key reaction intermediates are crucial for optimizing existing catalytic systems and designing new ones. For ruthenium-catalyzed reactions, a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational studies (e.g., Density Functional Theory, DFT) has provided significant insights.

In the context of ruthenium-catalyzed C-H arylation, DFT calculations have been instrumental in elucidating the reaction mechanism. st-andrews.ac.uk These studies support a catalytic cycle that proceeds through a bis-cyclometalated Ru(II) intermediate. The proposed cycle involves:

Initial C-H activation of the directing group-containing substrate.

A second C-H activation to form a bis-cyclometalated species.

Oxidative addition of the aryl halide to the bis-cyclometalated ruthenium center to form a Ru(IV) intermediate.

Reductive elimination to form the C-C bond and release the product.

Regeneration of the active catalyst. st-andrews.ac.uk

The rate-limiting step in this process has been identified in some cases as a ligand substitution step during product release, leading to zero-order kinetics with respect to the substrates. st-andrews.ac.uk

For olefin metathesis, the Chauvin mechanism provides the fundamental framework for the catalytic cycle. nih.gov This cycle involves the formation of a 14-electron ruthenium-alkylidene intermediate, which then reacts with an olefin to form a metallacyclobutane. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new olefin and regenerate a ruthenium-alkylidene species that continues the catalytic cycle. nih.gov Studies on the decomposition of ruthenium-based metathesis catalysts have also provided valuable information for improving catalyst longevity. cmu.edu

While these mechanistic studies have been conducted on specific ruthenium catalyst systems, the fundamental principles and the nature of the intermediates provide a valuable framework for understanding the potential catalytic behavior of bis(ethylcyclopentadienyl)ruthenium and other related complexes.

Catalyst Design Principles Based on Bis(ethylcyclopentadienyl)ruthenium Scaffolds

The design of catalysts derived from the bis(ethylcyclopentadienyl)ruthenium, often abbreviated as Ru(EtCp)₂, scaffold is an area of growing interest in catalysis. The inherent stability and versatile reactivity of the ruthenocene core, combined with the electronic and steric influence of the ethylcyclopentadienyl ligands, provide a robust platform for the development of novel catalysts. The primary strategies in designing catalysts based on this scaffold revolve around the modification of the cyclopentadienyl rings and the introduction of ancillary ligands to tailor the catalyst's activity, selectivity, and stability for specific chemical transformations.

A key principle in the design of these catalysts is the functionalization of the ethylcyclopentadienyl ligands. Introducing various substituents onto the cyclopentadienyl rings allows for the fine-tuning of both the electronic and steric properties of the resulting catalyst. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the ruthenium center, which in turn influences its catalytic activity. Steric hindrance can also be precisely controlled by introducing bulky substituents, which can enhance selectivity, particularly in asymmetric catalysis, by creating a chiral pocket around the active site.

Another important design aspect involves the synthesis of "half-sandwich" or "piano-stool" complexes derived from the bis(ethylcyclopentadienyl)ruthenium scaffold. In these structures, one of the ethylcyclopentadienyl ligands is replaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or chiral diamines. This approach allows for a greater degree of modularity in catalyst design, as the properties of the ancillary ligands can be systematically varied to optimize catalytic performance. For example, the use of chiral ligands can induce enantioselectivity in various reactions.

Mechanistic studies of catalysts derived from ruthenocene scaffolds often reveal the crucial role of the cyclopentadienyl ligands in stabilizing the catalytically active species and participating in the catalytic cycle. The design of effective catalysts, therefore, relies on a deep understanding of the reaction mechanism to rationally modify the ligand framework. For instance, in reactions involving C-H activation, the electronic nature of the cyclopentadienyl ligand can influence the ease of the activation step.

The following table provides an overview of how modifications to the Bis(ethylcyclopentadienyl)ruthenium scaffold can influence catalytic properties:

Modification StrategyEffect on Catalyst PropertiesExample of Application
Functionalization of Cyclopentadienyl Rings Tuning of electronic and steric environmentAsymmetric Hydrogenation
Introduction of Ancillary Ligands Enhanced stability and selectivityTransfer Hydrogenation
Formation of Half-Sandwich Complexes Modular design and introduction of chiralityC-H Functionalization

Detailed research findings have demonstrated the potential of these design principles. For example, the introduction of phosphine-functionalized cyclopentadienyl ligands onto a ruthenium center has led to the development of efficient catalysts for various transformations. The phosphine moiety can act as a hemilabile ligand, coordinating and de-coordinating from the metal center during the catalytic cycle, which can facilitate substrate binding and product release.

Furthermore, the synthesis of chiral ruthenocene derivatives has been a significant focus in the development of catalysts for asymmetric synthesis. By introducing chiral substituents on the cyclopentadienyl rings or by using chiral ancillary ligands, catalysts have been designed that can achieve high levels of enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond formation.

Advanced Characterization Techniques in Bis Ethylcyclopentadienyl Ruthenium Research

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Precursor Decomposition Studies

Understanding the thermal behavior of Ru(EtCp)₂ is fundamental for defining the process window in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This analysis identifies the temperatures at which thermal transitions, such as decomposition, occur. For instance, DSC has been used to determine the decomposition temperature of organometallic precursors like Ru(EtCp)₂. tosoh.co.jp This information is critical for setting the substrate temperature during deposition to ensure efficient and controlled decomposition of the precursor on the substrate surface.

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. For a CVD/ALD precursor like Ru(EtCp)₂, TGA reveals the temperature at which the compound begins to volatilize and subsequently decompose, indicated by a loss of mass. The TGA curve provides crucial data on the precursor's volatility and thermal stability, ensuring that it can be vaporized and transported to the reactor without premature decomposition in the delivery lines.

TechniqueInformation Provided for Ru(EtCp)₂Significance in Film Deposition
DSC Identifies the onset temperature of thermal decomposition. tosoh.co.jpHelps define the lower limit of the deposition temperature window.
TGA Measures mass loss versus temperature, indicating volatility and decomposition stages.Determines the appropriate precursor vaporization temperature and assesses thermal stability.

Surface Science Techniques: X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Impurity Profiling

The chemical composition of the surface and the presence of impurities in ruthenium films are paramount to their performance, especially in microelectronics. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques for these assessments.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material. In the context of Ru films from Ru(EtCp)₂, XPS can be used in-situ to analyze the chemical nature of the deposited film without exposure to the atmosphere. researchgate.net It can confirm the presence of metallic ruthenium and identify the oxidation states of impurities, such as carbon and oxygen, which may originate from the precursor ligands.

Auger Electron Spectroscopy (AES) is another technique used to probe the elemental composition of surfaces. AES offers higher spatial resolution than XPS and is particularly effective for depth profiling when combined with ion sputtering. Studies on Ru films deposited via ALD using Ru(EtCp)₂ and ozone have utilized AES to quantify impurities. researchgate.net For example, AES analysis has shown that the amount of oxygen impurity incorporated into the Ru films can be less than 1 atomic percent. researchgate.net

TechniqueApplication in Ru(EtCp)₂ ResearchKey Findings
XPS In-situ analysis of film composition and chemical states. researchgate.netConfirms the metallic state of Ru and identifies the chemical nature of contaminants.
AES Elemental analysis and depth profiling of impurities. researchgate.netQuantified low levels of oxygen impurity (< 1 at%) in ALD-grown Ru films. researchgate.net

Structural Elucidation of Films: X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM)

The crystalline structure and morphology of ruthenium films directly influence their physical properties, such as electrical resistivity and chemical stability. X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are indispensable for this structural characterization.

X-ray Diffraction (XRD) is the primary technique for identifying the crystal structure of the deposited films. Analysis of Ru films grown from Ru(EtCp)₂ consistently shows that the films are polycrystalline with a hexagonal close-packed (hcp) structure. tosoh.co.jpresearchgate.net XRD patterns are used to confirm that a single phase of metallic ruthenium has been deposited over a wide range of temperatures. tosoh.co.jp

Scanning Electron Microscopy (SEM) provides high-resolution images of the film's surface morphology. SEM is used to investigate the grain size, uniformity, and smoothness of the Ru films. tosoh.co.jp For example, SEM images have been used to compare the initial stages of film growth from Ru(EtCp)₂ with other precursors, revealing differences in nucleation density. tosoh.co.jp

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide cross-sectional images of the film and its interface with the substrate. TEM is crucial for evaluating the film's conformality and step coverage in high-aspect-ratio structures, a critical requirement for microelectronic applications. researchgate.net Studies have demonstrated that Ru films from Ru(EtCp)₂ can achieve excellent step coverage (around 80%) on structures with aspect ratios as high as 16:1. researchgate.net

Elemental and Impurity Analysis: Secondary Ion Mass Spectrometry (SIMS) and Elastic Recoil Detection Analysis (ERDA) for Depth Profiling

Quantifying the concentration and distribution of elemental impurities throughout the depth of a film is critical for quality control. Secondary Ion Mass Spectrometry (SIMS) and Elastic Recoil Detection Analysis (ERDA) are highly sensitive techniques for this purpose.

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive technique capable of detecting impurities at parts-per-billion levels. eag.com It involves sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions. SIMS has been used to analyze the concentration of carbon impurities in Ru films deposited from Ru(EtCp)₂. tosoh.co.jp These studies show that carbon concentration decreases as the deposition temperature increases. tosoh.co.jp

Deposition Temperature (°C)Average Carbon Concentration (atoms/cm³)
< 400> 3 x 10²⁰
≥ 400~ 3 x 10²⁰
Data derived from studies of Ru films deposited from Ru(EtCp)₂. tosoh.co.jp

Elastic Recoil Detection Analysis (ERDA) is a non-destructive ion beam analysis technique particularly well-suited for quantifying light elements (like H, C, and O) in a heavier matrix (like Ru). Time-of-flight ERDA (TOF-ERDA) has been used to analyze impurity levels in Ru thin films grown by ALD. researchgate.net This analysis provides quantitative data on the total incorporated amounts of hydrogen, carbon, and oxygen. researchgate.net

ElementImpurity Content (atomic %)
Hydrogen (H)< 2.9
Carbon (C)< 1.9
Oxygen (O)< 5.5
Impurity levels in ALD-Ru films as analyzed by TOF-ERDA. researchgate.net

In-situ Spectroscopic Methods for Growth Monitoring (e.g., Fourier-Transform Infrared Spectroscopy, Ellipsometry)

Monitoring film growth in real-time allows for precise control over film thickness and properties. In-situ spectroscopic methods are essential for observing the deposition process as it happens.

In-situ Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the gas-phase species within the deposition chamber. By analyzing the characteristic vibrational frequencies of molecules, FTIR can track the consumption of the Ru(EtCp)₂ precursor and the formation of gaseous byproducts during the CVD or ALD process. This provides valuable insights into the reaction mechanisms.

In-situ Spectroscopic Ellipsometry (SE) is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface. bruker.com It is highly sensitive to film thickness, allowing for sub-nanometer control during deposition. researchgate.net SE is a powerful tool for process analysis, enabling the real-time monitoring of film growth and providing information on properties like surface roughness. researchgate.netresearchgate.net It has been used to investigate the growth behavior of PEALD ruthenium thin films, comparing the findings with ex-situ atomic force microscopy (AFM) images. researchgate.net

Advanced Spectroscopic Probes for Oxidation State and Coordination Environment (e.g., X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS))

Synchrotron-based X-ray absorption spectroscopy (XAS) techniques provide detailed information about the local electronic and geometric structure of the ruthenium atoms within the precursor and the final film.

X-ray Absorption Near Edge Structure (XANES) refers to the features at and near the absorption edge of an element. The energy and shape of the XANES spectrum are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netresearchgate.net For ruthenium, different oxidation states (e.g., Ru(0), Ru(IV)) exhibit pronounced differences in their XANES spectra, which can be used to characterize the chemical state of ruthenium in the deposited films. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure observed above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. nih.gov This technique can be used to determine the Ru-Ru bond distances in a metallic film or the Ru-O distances in an oxide film, providing a detailed picture of the short-range atomic order. nih.gov

Gas Chromatography – Flame Photometry for Ultra-Trace Detection and Analysis

Ensuring the purity of the Ru(EtCp)₂ precursor is vital for depositing high-quality films. Gas Chromatography (GC) combined with a selective detector is an ideal method for analyzing the volatility and purity of organometallic compounds.

Gas Chromatography – Flame Photometry (GC-FPD) is a highly sensitive and selective technique for detecting metal-containing compounds. Research on the closely related compound ruthenocene has demonstrated that it can be determined with exceptionally high sensitivity and selectivity using GC-FPD. researchgate.net The detector's response relies on the emission of light from ruthenium-containing species in a hydrogen-rich flame. researchgate.netgrafiati.com This method allows for the detection of ruthenocene at the picogram level, with a minimum detectable amount of approximately 2 pg. researchgate.netgrafiati.com This high sensitivity makes GC-FPD an excellent tool for ultra-trace analysis of Ru(EtCp)₂, for example, to verify precursor purity or to detect trace amounts in reactor effluent streams.

ParameterValue for Ruthenocene Detection
Minimum Detectable Amount~ 2 pg
Elemental Selectivity (Ru/C)4 x 10⁵
Linear Range1 : 4 x 10⁴
Performance characteristics of GC-FPD for a related ruthenium compound. researchgate.netgrafiati.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(ethylcyclopentadienyl) ruthenium, and how can reaction conditions be systematically evaluated to improve yield?

  • Methodology : Begin with literature review of known ruthenium cyclopentadienyl syntheses (e.g., ligand substitution, redox reactions). Design experiments to vary parameters such as solvent polarity (e.g., THF vs. toluene), temperature (room temp vs. reflux), and precursor ratios. Use techniques like gravimetric analysis for yield quantification and NMR spectroscopy to monitor ligand coordination efficiency. Compare results against thermodynamic models (e.g., ligand field stabilization) .
  • Data Handling : Tabulate reaction conditions, yields, and purity metrics (e.g., via elemental analysis). Apply statistical tools (e.g., ANOVA) to identify significant variables.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound complexes?

  • Methodology : Employ NMR (¹H, ¹³C) to assess ligand symmetry and electronic environment. Use X-ray diffraction (XRD) for crystal structure determination, ensuring proper crystal growth via slow diffusion methods. Complement with UV-Vis spectroscopy to probe electronic transitions and cyclic voltammetry for redox behavior.
  • Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm assignments .

Q. How can researchers establish a theoretical framework for studying the reactivity of this compound in catalytic applications?

  • Approach : Anchor the study in organometallic theory, focusing on ligand steric/electronic effects and metal-ligand bonding motifs. Design experiments to test hypotheses (e.g., catalytic C–H activation) using kinetic studies and isotopic labeling. Reference foundational papers on ruthenium’s d-orbital hybridization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activities of this compound complexes across different substrates?

  • Methodology : Conduct comparative kinetic studies under controlled conditions (e.g., substrate scope, solvent, temperature). Use in-situ spectroscopic monitoring (e.g., IR, Raman) to detect transient intermediates. Perform mechanistic DFT studies to identify rate-limiting steps.
  • Data Analysis : Apply multivariate regression to isolate variables affecting activity. Critically evaluate prior studies for methodological inconsistencies (e.g., purity of substrates, presence of trace oxidants) .

Q. How can computational modeling be integrated with experimental data to predict the stability and ligand-exchange dynamics of this compound under varying conditions?

  • Approach : Use molecular dynamics (MD) simulations to model solvent effects and ligand dissociation energies. Validate predictions via variable-temperature NMR and mass spectrometry. Correlate computational activation barriers with experimental kinetic data .
  • Framework : Adopt a hybrid QM/MM (quantum mechanics/molecular mechanics) approach to balance accuracy and computational cost .

Q. What advanced separation techniques are suitable for isolating this compound byproducts, and how can their efficacy be quantified?

  • Methodology : Test chromatographic methods (e.g., HPLC with UV detection) and membrane-based separations (e.g., nanofiltration). Quantify purity via ICP-MS and compare separation factors. Optimize protocols using design-of-experiments (DoE) software .

Methodological Guidelines

  • Theoretical Alignment : Ensure research questions are grounded in organometallic chemistry principles (e.g., 18-electron rule, π-backbonding) to maintain academic rigor .
  • Data Integrity : Use triplicate measurements and control experiments to minimize variability. Archive raw data in open-access repositories with metadata compliant with FAIR principles .
  • Critical Analysis : When conflicting data arise, re-examine experimental conditions (e.g., oxygen/moisture exclusion) and validate instrumentation calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.